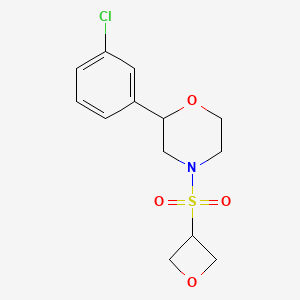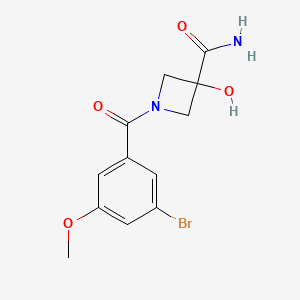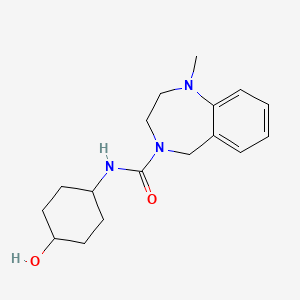
2-(3-Chlorophenyl)-4-(oxetan-3-ylsulfonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)-4-(oxetan-3-ylsulfonyl)morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with a 3-chlorophenyl group and an oxetan-3-ylsulfonyl group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-4-(oxetan-3-ylsulfonyl)morpholine typically involves multiple steps, starting with the preparation of the oxetane ring and the morpholine ring separately. The oxetane ring can be synthesized through a cyclization reaction involving a suitable diol and a halogenating agent. The morpholine ring is usually prepared via the reaction of diethanolamine with a suitable chlorinating agent.
Once the individual rings are prepared, they are coupled together through a sulfonylation reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chlorophenyl)-4-(oxetan-3-ylsulfonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)-4-(oxetan-3-ylsulfonyl)morpholine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2-(3-Chlorophenyl)-4-(oxetan-3-ylsulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties may be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Chlorophenyl)-4-(oxetan-3-ylsulfonyl)piperidine
- 2-(3-Chlorophenyl)-4-(oxetan-3-ylsulfonyl)thiomorpholine
- 2-(3-Chlorophenyl)-4-(oxetan-3-ylsulfonyl)azetidine
Uniqueness
Compared to similar compounds, 2-(3-Chlorophenyl)-4-(oxetan-3-ylsulfonyl)morpholine stands out due to its unique combination of the morpholine ring and the oxetan-3-ylsulfonyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-4-(oxetan-3-ylsulfonyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c14-11-3-1-2-10(6-11)13-7-15(4-5-19-13)20(16,17)12-8-18-9-12/h1-3,6,12-13H,4-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNBUMRZBGRBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2COC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid](/img/structure/B7448986.png)
![3-[(4-fluorophenyl)methyl]-N-(1-methoxypropan-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7448994.png)
![(1S,3R)-2,2-dimethyl-3-[1-[(3-propan-2-yloxyphenyl)carbamoylamino]ethyl]cyclobutane-1-carboxylic acid](/img/structure/B7449016.png)
![N-[[1-(1,1-dioxo-1,4-thiazinane-4-carbonyl)piperidin-3-yl]methyl]-2-methylpropanamide](/img/structure/B7449021.png)
![2-tert-butyl-4-methyl-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7449036.png)

![1-[[3-Chloro-4-(2,2,2-trifluoroethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7449056.png)
![1-[[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]methyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7449063.png)
![2-[(4-Chloro-3-methylphenyl)sulfonyl-ethylamino]propanoic acid](/img/structure/B7449069.png)
![[4-[4-[[(3R)-3-methylmorpholin-4-yl]methyl]triazol-1-yl]pyridin-2-yl]methanol](/img/structure/B7449072.png)
![1-[1-[[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]triazol-4-yl]propan-2-ol](/img/structure/B7449080.png)
![3-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline](/img/structure/B7449083.png)

